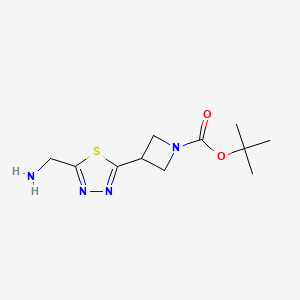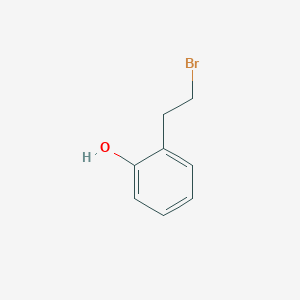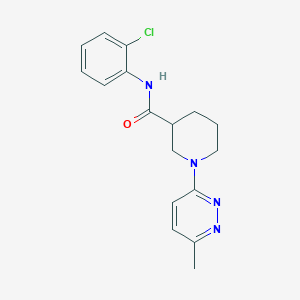
Tert-butyl 3-(5-(aminomethyl)-1,3,4-thiadiazol-2-YL)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is likely to be a derivative of azetidine, which is a four-membered heterocyclic compound containing nitrogen. The presence of the tert-butyl carboxylate group suggests that it could be used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals or biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring, followed by the introduction of the aminomethyl and thiadiazole groups. The tert-butyl carboxylate group could be introduced using tert-butyl alcohol under standard esterification conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine ring, which is a saturated four-membered ring containing one nitrogen atom. The aminomethyl group would be attached to one of the carbon atoms of the azetidine ring, and the thiadiazole group would be attached to the nitrogen atom of the azetidine ring .Chemical Reactions Analysis
As a derivative of azetidine, this compound would be expected to undergo reactions typical of azetidines, such as ring-opening reactions under acidic or basic conditions. The presence of the aminomethyl and thiadiazole groups could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the azetidine ring, the aminomethyl group, and the thiadiazole group. For example, the presence of these polar groups could increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry Applications
Chiral sulfinamides, such as tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of amines and their derivatives, providing access to structurally diverse N-heterocycles including piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial for developing therapeutic agents and natural product synthesis (Philip et al., 2020).
Biological Activities of Related Heterocycles
1,3,4-Thiadiazole and its derivatives are known for their broad pharmacological potentials, including antimicrobial, anti-inflammatory, antitumor, antitubercular, and antiviral activities. These scaffolds serve as crucial structural components for the development of new drug-like molecules, highlighting the significance of thiadiazole and related heterocycles in medicinal chemistry (Lelyukh, 2019).
Environmental Impact and Degradation
Research on the environmental fate of methyl tert-butyl ether (MTBE) and its derivatives, including tert-butyl alcohol (TBA), indicates their widespread presence in water systems due to their use as fuel additives. These studies emphasize the need for understanding the biodegradation pathways and the development of methods for efficient removal from the environment (Schmidt et al., 2004).
Optoelectronic Applications
Functionalized quinazolines and pyrimidines, which can be synthesized from precursors including tert-butyl 3-(5-(aminomethyl)-1,3,4-thiadiazol-2-YL)azetidine-1-carboxylate, are explored for their applications in optoelectronic materials. These compounds find use in luminescent small molecules, chelate compounds, and as components in electronic devices, showcasing the versatility of these heterocyclic scaffolds beyond pharmaceutical applications (Lipunova et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-11(2,3)17-10(16)15-5-7(6-15)9-14-13-8(4-12)18-9/h7H,4-6,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZLBNBADJOZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NN=C(S2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Nitrophenyl)methyl]adamantane](/img/structure/B2613330.png)
![(1-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2613331.png)
![4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzenecarboxylic acid](/img/structure/B2613332.png)
![2-Chloromethyl-6-nitrobenzo[d]thiazole](/img/structure/B2613333.png)
![N-(3,4-dichlorophenyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2613336.png)
![N-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2613337.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2613340.png)

![3-[3-(4-morpholinyl)propoxy]Benzenamine](/img/structure/B2613343.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone](/img/structure/B2613344.png)
![10,12-Diphenyl-benzo[c]pyrido[1,2-a][1,8]naphthyridin-13-ium tetrafluoroborate](/img/structure/B2613345.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2613347.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2613351.png)